molecular formula C10H16N2O2S B2982178 4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile CAS No. 1436273-68-5

4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

Cat. No. B2982178
CAS RN: 1436273-68-5
M. Wt: 228.31
InChI Key: OTPJXEGSYGOOTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile”, we can look at the synthesis methods of similar compounds. For instance, morpholine derivatives can be synthesized through various methods . Thiophene derivatives, which share some similarities with the target compound, can be synthesized by heterocyclization of various substrates .

Scientific Research Applications

Electrocatalytic Activity

A study by Koczorowski et al. (2019) explored the use of sulfanyl porphyrazine with 2-(4-morpholinyl)ethyl moieties in its periphery for electrocatalytic applications. This compound, synthesized via a microwave-assisted macrocyclization reaction, demonstrated promising properties for the modification of glassy carbon electrode surfaces. It showed electrocatalytic activity towards NADH and L-cysteine, suggesting potential applications in electrochemical sensors, biosensors, or electrochemical catalysts for the oxidation of organic compounds (Koczorowski et al., 2019).

Synthesis and Functionalization

J. Klose, C. Reese, and Q. Song (1997) presented the synthesis of related sulfur-transfer agents, including compounds derived from 2-cyanoethyl disulfide, which are precursors for various sulfanyl-1H-isoindole-1,3-(2H)-diones and morpholine derivatives. These compounds are useful in chemical syntheses, especially for generating sulfur-containing heterocycles (J. Klose, C. Reese, & Q. Song, 1997).

Spectroscopic and Computational Studies

R. J. Xavier and S. Raj (2013) conducted a comprehensive study of 4-morpholine carbonitrile using vibrational spectroscopy and quantum chemical methods. This research provides valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of morpholine derivatives, which are essential for understanding their reactivity and potential applications in various fields (R. J. Xavier & S. Raj, 2013).

Antibacterial Evaluation

Rahimizadeh et al. (2011) investigated the synthesis of compounds with morpholine components and evaluated their antibacterial properties. This research highlights the potential of morpholine derivatives in developing new antibacterial agents, which is crucial in the context of increasing antibiotic resistance (Rahimizadeh et al., 2011).

properties

IUPAC Name

4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPJXEGSYGOOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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